molecular formula C7H11N3O2 B070579 (S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione CAS No. 175853-35-7

(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione

Cat. No.: B070579
CAS No.: 175853-35-7
M. Wt: 169.18 g/mol
InChI Key: FLYULXUFFBRLDA-YFKPBYRVSA-N
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Description

(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione is a nitrogen-containing heterocyclic compound. It is part of a broader class of compounds known as triazepines, which are characterized by a seven-membered ring structure containing three nitrogen atoms. These compounds have garnered significant interest in the fields of organic and medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione typically involves the condensation of appropriate diketones with hydrazine monohydrate. This reaction facilitates the construction of the seven-membered triazepine ring . Another method involves the use of previously prepared intermediates, such as 1-aryl-3H-pyrrolo[2,1-d][1,2,5]triazepine-4(5H)-thiones, which are then arylated using boronic acids in a Liebeskind-Srogl palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazepine derivatives.

Scientific Research Applications

(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(9aS)-3,4,7,8,9,9a-hexahydro-2H-pyrrolo[2,1-d][1,2,5]triazepine-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c11-6-4-8-9-7(12)5-2-1-3-10(5)6/h5,8H,1-4H2,(H,9,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYULXUFFBRLDA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NNCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)NNCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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